molecular formula C16H14O2S B11950334 2-Dibenzothiophenebutanoic acid CAS No. 91034-92-3

2-Dibenzothiophenebutanoic acid

Cat. No.: B11950334
CAS No.: 91034-92-3
M. Wt: 270.3 g/mol
InChI Key: FMTLTRCPMNZQGB-UHFFFAOYSA-N
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Description

2-Dibenzothiophenebutanoic acid is an organic compound that belongs to the class of dibenzothiophenes Dibenzothiophenes are polycyclic aromatic sulfur heterocycles, which are known for their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dibenzothiophenebutanoic acid typically involves the cyclization of thiophene derivatives with a four-carbon synthon. One common method is the transition-metal-catalyzed coupling reactions, which have emerged as a powerful approach for constructing dibenzothiophenes. These reactions often involve the formation of C—S and C—C bonds to achieve the construction of the sulfur heterocycle .

Industrial Production Methods: Industrial production of dibenzothiophenes, including this compound, often relies on the use of transition-metal catalysts such as palladium or copper. These catalysts facilitate the cyclization process, making it more efficient and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Dibenzothiophenebutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Mechanism of Action

The mechanism of action of 2-Dibenzothiophenebutanoic acid involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool for studying sulfur-related processes .

Properties

IUPAC Name

4-dibenzothiophen-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S/c17-16(18)7-3-4-11-8-9-15-13(10-11)12-5-1-2-6-14(12)19-15/h1-2,5-6,8-10H,3-4,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTLTRCPMNZQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305822
Record name 2-Dibenzothiophenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91034-92-3
Record name 2-Dibenzothiophenebutanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171720
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Dibenzothiophenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIBENZOTHIOPHENEBUTYRIC ACID
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